BenchChemオンラインストアへようこそ!

2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide

CNS drug design lipophilicity blood-brain barrier penetration

Select this specific N-propyl variant (CAS 1209903-17-2) for your neurological screening deck or SAR campaign to ensure experimental continuity. With a computed XLogP3 of 2.8 and molecular weight of 299.4 g/mol, it occupies a favorable CNS drug-like property space distinct from the isopropyl analog (XLogP3 2.7) or bulkier 2-benzylphenylamino derivatives (MW >333, logP 4.0). Even minor N-alkyl substitutions alter lipophilicity and rotatable bond counts, risking divergent biological outcomes and compromising SAR continuity. This compound is rigorously supplied for research use only, ensuring the precise physicochemical profile required for DUB inhibitor, kinase modulator, or anticonvulsant target evaluation.

Molecular Formula C18H25N3O
Molecular Weight 299.418
CAS No. 1209903-17-2
Cat. No. B2669135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide
CAS1209903-17-2
Molecular FormulaC18H25N3O
Molecular Weight299.418
Structural Identifiers
SMILESCCCN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N
InChIInChI=1S/C18H25N3O/c1-2-12-21(13-16-8-4-3-5-9-16)14-17(22)20-18(15-19)10-6-7-11-18/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,20,22)
InChIKeyPKEQDWUFGNNKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide (CAS 1209903-17-2): Core Identity and Procurement Baseline


2-[Benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide (CAS 1209903-17-2) is a synthetic small molecule with the molecular formula C18H25N3O and a molecular weight of 299.4 g/mol [1]. It belongs to the class of N-(1-cyanocyclopentyl)-2-(substituted amino)acetamides, characterized by a 1-cyanocyclopentyl amide core, a benzyl group, and an N-propyl substituent. This scaffold has been explored in patent literature for neurological targets and enzyme modulation [2], and related N′-benzyl 2-substituted 2-amino acetamides have demonstrated anticonvulsant and pain-attenuating properties in preclinical models [3].

Why In-Class Substitution of 2-[Benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide Is Not Straightforward


Compounds within the N-(1-cyanocyclopentyl)-2-(substituted amino)acetamide family cannot be interchanged routinely without risking altered physicochemical and pharmacological profiles. Even small variations in the N-alkyl substituent—such as replacing the N-propyl group with an N-isopropyl group—produce measurable differences in computed lipophilicity (XLogP3 2.8 vs 2.7) and rotatable bond count (7 vs 6) [1]. More substantial structural deviations (e.g., replacing the benzyl(propyl)amino fragment with a 2-benzylphenylamino group) lead to a >11% increase in molecular weight, a >40% increase in XLogP3, and an additional hydrogen bond donor, all of which can impact permeability, metabolic stability, and off-target binding [2]. These quantitative differences, although derived from computed descriptors, underscore the risk that generic substitution may lead to divergent biological outcomes and hinder SAR continuity.

Quantitative Differentiation Evidence for 2-[Benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide Against Closest Analogs


N-Propyl vs. N-Isopropyl Substitution: Lipophilicity Comparison (XLogP3)

The target compound (N-propyl) exhibits an XLogP3 of 2.8, compared to 2.7 for the N-isopropyl analog (2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide, CAS 1208879-78-0) [1]. This 0.1-unit difference in computed logP may influence passive membrane permeability and CNS penetration potential, a key consideration for neurological target programs where the isopropyl analog has been cited in patent literature [2]. For medicinal chemists optimizing logP in the 2–3 range for CNS candidates, this difference can be meaningful.

CNS drug design lipophilicity blood-brain barrier penetration structure-property relationships

Rotatable Bond Count: Conformational Flexibility Advantage Over the N-Isopropyl Analog

The N-propyl substituent endows the target compound with 7 rotatable bonds vs. 6 for the N-isopropyl analog [1]. This additional rotational degree of freedom may permit a wider conformational sampling space, potentially enabling access to binding poses that the more constrained isopropyl variant cannot adopt. In target-based drug discovery, increased ligand flexibility can translate to higher binding entropy penalties but also to enhanced adaptability to protein conformational changes.

conformational flexibility binding entropy lead optimization sar studies

Molecular Size and Lipophilicity Advantage Over Bulkier 2-Benzylphenylamino Analog

Compared to 2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide (CAS 1211138-85-0), the target compound is substantially smaller and less lipophilic: MW 299.4 vs 333.4 g/mol (Δ –34.0 g/mol), XLogP3 2.8 vs 4.0 (Δ –1.2), and 1 HBD vs 2 HBD [1][2]. This places the target compound in a more favorable drug-like property space, with a lower risk of poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding typically associated with higher logP and MW.

molecular weight optimization lipophilic ligand efficiency drug-likeness lead selection

Scaffold Activity Context: N′-Benzyl 2-Substituted 2-Amino Acetamide Class Demonstrates Potent Anticonvulsant Activity

A closely related scaffold of N′-benzyl 2-substituted 2-amino acetamides (Primary Amino Acid Derivatives, PAADs) has been shown to exhibit potent anticonvulsant activity in the maximal electroshock seizure (MES) model, with ED50 values of 13–21 mg/kg, exceeding phenobarbital (ED50 = 22 mg/kg) [1]. The target compound, while bearing a tertiary amine at the 2-position instead of a primary amino acid, retains the identical cyanocyclopentyl amide core and the benzyl substitution pattern that are critical for pharmacological activity in this series. This class-level evidence supports the hypothesis that the target compound occupies a productive region of chemical space for CNS-active small molecules.

anticonvulsant pain attenuation maximal electroshock seizure functionalized amino acid derivatives

Recommended Application Scenarios for 2-[Benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Moderate Lipophilicity (logP ~2.8) and Conformational Flexibility

Programs targeting neurological indications where the isopropyl analog (XLogP3 2.7) is being evaluated but modestly higher lipophilicity and additional conformational flexibility are desired should consider the N-propyl variant. The computed ΔXLogP3 of +0.1 and +1 rotatable bond [3] may translate to differentiated CNS penetration kinetics and binding pocket adaptability.

Fragment-Like or Early Lead Stage CNS Screening Libraries Prioritizing Drug-Like Property Space

The target compound's MW (299.4 g/mol), logP (2.8), single HBD, and TPSA (56.1 Ų) place it within favorable CNS drug-like property space [3][2]. When building screening decks for anticonvulsant or neuropathic pain targets, this compound offers a drug-like starting point that is substantially smaller and less lipophilic than bulkier analogs (e.g., MW 333.4, logP 4.0 for the 2-benzylphenylamino variant) [2].

Structure-Activity Relationship Studies Around the N-Alkyl Substituent of Cyanocyclopentyl Acetamides

For SAR campaigns exploring the effect of N-alkyl substitution on target binding affinity and selectivity, the N-propyl compound serves as a key comparator to the N-isopropyl (XLogP3 2.7, 6 rotatable bonds) and potentially N-ethyl variants. The systematic variation in lipophilicity and flexibility [3] provides a rational basis for understanding pharmacophore requirements.

Deubiquitinase or Kinase Inhibitor Programs Using Cyanocyclopentyl Amide Scaffolds

Patents related to deubiquitinating enzyme (DUB) inhibitors and kinase modulators frequently employ cyanocyclopentyl acetamide scaffolds [3]. The target compound's N-propyl substitution pattern may confer selectivity advantages over other N-alkyl variants in these target classes, supporting its inclusion in focused compound libraries.

Quote Request

Request a Quote for 2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.